(3-bromophenyl)(ethyl)imino-lambda6-sulfanone
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Overview
Description
(3-Bromophenyl)(ethyl)imino-lambda6-sulfanone is an organosulfur compound known for its broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. This compound has garnered significant interest in various scientific fields due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(ethyl)imino-lambda6-sulfanone typically involves the reaction of 3-bromophenylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imino-lambda6-sulfanone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)(ethyl)imino-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-bromophenyl)(ethyl)imino-lambda6-sulfanone involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in inflammatory and cancer pathways. It also disrupts bacterial and fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone: Similar structure but with a trifluoromethyl group instead of an ethyl group.
(3-Bromophenyl)(methyl)imino-lambda6-sulfanone: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(3-Bromophenyl)(ethyl)imino-lambda6-sulfanone is unique due to its specific combination of the bromophenyl and ethyl imino-lambda6-sulfanone moieties, which confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
2060050-99-7 |
---|---|
Molecular Formula |
C8H10BrNOS |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
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